5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one
Description
Molecular Architecture and Isomeric Considerations
This compound exhibits a complex bicyclic structure characterized by the fusion of pyridine and pyrimidine rings in a specific geometric arrangement. The molecular formula C7H3Cl2N3O represents a molecular weight of 216.02 grams per mole, establishing this compound as a relatively compact heterocyclic system. The fundamental architecture consists of a pyrido[4,3-d]pyrimidine core where the pyridine ring is fused to the pyrimidine ring at the 4,3-positions, creating a rigid bicyclic framework that significantly influences the compound's chemical and physical properties.
The positioning of chlorine substituents at the 5 and 7 positions introduces significant electronic and steric effects throughout the molecular structure. These halogen atoms are strategically located to maximize their influence on the electron distribution within the heterocyclic system, creating regions of altered reactivity and binding potential. The ketone functional group at the 4 position contributes additional complexity to the molecular architecture, providing a site for hydrogen bonding interactions and influencing the overall polarity of the compound.
Isomeric considerations for this compound involve understanding the relationship between different pyrido-pyrimidine fusion patterns. The [4,3-d] fusion pattern distinguishes this compound from other possible isomers such as pyrido[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine derivatives. Each fusion pattern results in distinct electronic properties and spatial arrangements of nitrogen atoms within the bicyclic system, leading to different chemical behaviors and biological activities.
The canonical Simplified Molecular Input Line Entry System representation C1=C2C=NNC(=O)C2=C(N=C1Cl)Cl accurately captures the connectivity pattern and demonstrates the specific arrangement of atoms within the heterocyclic framework. This structural representation reveals the precise positioning of the two chlorine atoms and the ketone functionality, which are critical determinants of the compound's reactivity profile.
Crystallographic Analysis and Bond Length Patterns
Crystallographic analysis of this compound and related compounds provides crucial insights into the three-dimensional structure and intermolecular interactions. The molecular structure exhibits characteristics typical of fused heterocyclic systems, with specific bond length patterns that reflect the electronic distribution influenced by the chlorine substituents and the ketone group.
The pyrido[4,3-d]pyrimidine scaffold demonstrates a planar arrangement typical of aromatic bicyclic systems, with minimal deviation from coplanarity across the fused ring system. Bond length analysis reveals that the carbon-nitrogen bonds within the pyrimidine ring exhibit partial double-bond character due to electron delocalization, while the carbon-chlorine bonds at positions 5 and 7 show typical single-bond characteristics with lengths approximately 1.75 Angstroms.
The ketone functionality at position 4 introduces a carbonyl group with a carbon-oxygen double bond length of approximately 1.22 Angstroms, consistent with sp2 hybridization at the carbonyl carbon. This functional group significantly influences the planarity of the overall molecular structure and creates opportunities for intermolecular hydrogen bonding interactions in the solid state.
| Bond Type | Typical Bond Length (Å) | Observed Characteristics |
|---|---|---|
| C-N (aromatic) | 1.34-1.38 | Partial double-bond character |
| C-Cl | 1.75 | Standard single bond |
| C=O (ketone) | 1.22 | Double bond character |
| N-H | 1.01 | Hydrogen bonding capable |
Intermolecular interactions in the crystal structure are dominated by hydrogen bonding between the ketone oxygen and available hydrogen donors, creating extended networks that influence the compound's physical properties. The chlorine atoms participate in weaker halogen bonding interactions, contributing to the overall crystal packing efficiency and stability.
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis reveals distinct signals that correspond to the limited number of hydrogen atoms in the molecule. The aromatic protons typically appear in the 7.5-8.5 parts per million region, with specific chemical shifts influenced by the electron-withdrawing effects of the chlorine substituents and the ketone group.
Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates characteristic resonances for the various carbon environments within the heterocyclic system. The ketone carbon appears at approximately 160-170 parts per million, while the aromatic carbons bearing chlorine substituents show chemical shifts influenced by the halogen's electronic effects. The quaternary carbons within the fused ring system exhibit chemical shifts consistent with their specific electronic environments.
| Spectroscopic Technique | Key Characteristic Signals | Diagnostic Value |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | 7.5-8.5 ppm (aromatic H) | Ring substitution pattern |
| ¹³C Nuclear Magnetic Resonance | 160-170 ppm (C=O) | Ketone functionality |
| Infrared | 1650-1700 cm⁻¹ (C=O stretch) | Carbonyl identification |
| Mass Spectrometry | m/z 216 [M+H]⁺ | Molecular weight confirmation |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbonyl stretching frequency appears in the 1650-1700 wavenumber region, with the exact position influenced by conjugation with the aromatic system. Carbon-nitrogen stretching vibrations appear in the 1450-1600 wavenumber range, while carbon-chlorine stretching occurs at lower frequencies around 600-800 wavenumbers.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 216, corresponding to the protonated molecular ion [M+H]⁺. Fragmentation patterns typically involve loss of chlorine atoms and other characteristic decomposition pathways that provide additional structural confirmation.
The combination of these spectroscopic techniques creates a comprehensive analytical profile that enables unambiguous identification of this compound and differentiation from closely related structural analogs. Advanced techniques such as two-dimensional Nuclear Magnetic Resonance experiments can provide additional connectivity information for complex structural assignments.
Comparative Analysis with Related Pyridopyrimidine Derivatives
Comparative structural analysis of this compound with related pyridopyrimidine derivatives reveals important structure-activity relationships and provides insights into the influence of substitution patterns on molecular properties. The pyrido[4,3-d]pyrimidine scaffold represents one of several possible fusion patterns, each exhibiting distinct electronic and steric characteristics.
Comparison with the unsubstituted pyrido[4,3-d]pyrimidine parent compound (molecular formula C7H5N3, molecular weight 131.13) demonstrates the significant impact of chlorine substitution and ketone incorporation. The addition of two chlorine atoms and the ketone functionality increases the molecular weight by approximately 85 mass units while substantially altering the electronic distribution and reactivity profile. The electron-withdrawing nature of chlorine substituents enhances the electrophilic character of the heterocyclic system, making it more susceptible to nucleophilic attack.
Related compounds such as 2,5-Dichloropyrido[4,3-d]pyrimidine provide insight into the effects of different substitution patterns. The positioning of chlorine atoms at alternative locations creates distinct electronic environments and influences the accessibility of different molecular sites for chemical modification. These positional isomers demonstrate how subtle structural changes can lead to significantly different chemical behaviors and potential applications.
| Compound | Molecular Formula | Key Structural Differences | Notable Properties |
|---|---|---|---|
| Pyrido[4,3-d]pyrimidine | C7H5N3 | Unsubstituted parent | Basic heterocyclic scaffold |
| This compound | C7H3Cl2N3O | Cl at 5,7; ketone at 4 | Enhanced electrophilicity |
| 2,5-Dichloropyrido[4,3-d]pyrimidine | C7H3Cl2N3 | Cl at 2,5 positions | Alternative substitution pattern |
| 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine | C7H5Cl2N3 | Pyrazole fusion | Different heteroaryl system |
The pyrido[3,4-d]pyrimidine isomers, including compounds studied for kinase inhibition activities, demonstrate how ring fusion patterns influence biological activity. These structural analogs maintain the basic bicyclic framework but exhibit different nitrogen positioning, leading to altered hydrogen bonding patterns and metal coordination capabilities. The 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have shown significant biological activity, particularly as histone demethylase inhibitors, highlighting the importance of specific substitution patterns for biological function.
Thiazole-containing analogs such as 5,7-Dichlorothiazolo[5,4-d]pyrimidine provide additional comparative context by demonstrating how heteroatom substitution influences molecular properties. The replacement of a carbon atom with sulfur creates different electronic environments and coordination possibilities, resulting in distinct chemical and biological behaviors despite structural similarities.
The morpholine derivatives and other nitrogen-containing heterocycles present in the search results offer broader comparative context for understanding the unique properties of the pyrido[4,3-d]pyrimidine system. These comparisons highlight the specific advantages of the fused bicyclic pyridopyrimidine architecture, including enhanced rigidity, defined geometric constraints, and predictable electronic properties that make these compounds valuable scaffolds for chemical and biological applications.
Properties
IUPAC Name |
5,7-dichloro-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O/c8-4-1-3-5(6(9)12-4)7(13)11-2-10-3/h1-2H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFOPHFEGIMSKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728798 | |
| Record name | 5,7-Dichloropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918898-11-0 | |
| Record name | 5,7-Dichloropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting from Cyanamide Derivatives
One of the prominent methods involves the initial formation of a heterocyclic intermediate from cyanamide, which is reacted with dithiocarbonic anhydride and alkali metal hydroxide to generate a cyano group imide dithio formic acid alkali metal salt. This intermediate undergoes methylation, ring closure, reduction, and subsequent chlorination steps to yield the target compound.
This route emphasizes the sequential formation of heterocycles, with key steps involving ring closure and chlorination to introduce the dichloro substituents.
Alternative Route via Cyclization of 4-Aminopyrimidines
Another approach involves the cyclization of 4-aminopyrimidine derivatives with suitable electrophiles such as dimethyl acetylenedicarboxylate or ethyl oxalate, followed by chlorination.
This method benefits from the reactivity of 4-aminopyrimidines and their capacity to undergo electrophilic substitution, enabling efficient ring fusion.
Reaction Conditions and Optimization
Research Findings and Data Summary
Research indicates that the synthesis route involving cyanamide derivatives is advantageous for producing high yields with relatively straightforward purification. For instance, the patent CN102060862A reports a synthesis route with a yield of approximately 82% for the final dichloropyrimidine, emphasizing the efficiency of chlorination with POCl₃ under reflux conditions.
Similarly, the alternative route utilizing 4-aminopyrimidine derivatives achieves yields around 45-82%, depending on specific reaction conditions and reagents used, with chlorination being the critical step for introducing the dichloro substituents.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be selectively displaced by nucleophiles in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce different substituents at the chlorine positions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Palladium-Catalyzed Cross-Coupling: Reagents such as palladium acetate (Pd(OAc)2) and phosphine ligands are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or coupling partner used. For example, substitution with an amine nucleophile would yield an aminopyridopyrimidine derivative .
Scientific Research Applications
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : It has shown promising results as an inhibitor of various kinases implicated in cancer progression. Specifically, it targets the PI3K/mTOR signaling pathway, which is crucial for cell growth and proliferation .
- Antimicrobial Properties : Research indicates that derivatives of pyridopyrimidines can act against various bacterial strains, showcasing potential as antimicrobial agents .
- Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Applications in Medicinal Chemistry
The applications of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one in medicinal chemistry are extensive:
- Cancer Treatment : The compound's ability to inhibit key enzymes involved in tumor growth makes it a candidate for developing new anticancer therapies. For example, it has been studied for its effects on melanoma and other malignancies .
- Kinase Inhibition : It serves as a scaffold for designing selective inhibitors against various tyrosine kinases involved in cancer and other diseases. This includes targeting platelet-derived growth factor receptors (PDGFr) and fibroblast growth factor receptors (FGFr), which are critical in angiogenesis .
- Development of Novel Therapeutics : Ongoing research aims to modify the structure of this compound to enhance its efficacy and selectivity against specific targets in cancer therapy .
Case Studies
Several case studies have documented the efficacy of this compound derivatives in clinical settings:
- Study on Melanoma Treatment : A study demonstrated that compounds based on this scaffold effectively inhibited MEK enzymes in melanoma cell lines. The findings indicated a significant reduction in tumor growth rates when administered alongside conventional therapies .
- Antimicrobial Efficacy : Another case study explored the antimicrobial properties against resistant bacterial strains, revealing that certain derivatives exhibited potent activity comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating downstream signaling pathways . This interaction can lead to various biological effects, including antiproliferative and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Similar Pyridopyrimidinone Derivatives
Structural Modifications and Bioactivity
Pyridopyrimidinone derivatives vary in ring substitution patterns, heteroatom placement, and fused ring systems. Below is a comparative analysis:
Key Observations :
- Chlorine vs. Methyl Substituents : Chlorine atoms enhance electron-withdrawing effects, improving binding to kinase ATP pockets compared to methyl groups .
- Positional Isomerism : 5,7-dichloro derivatives exhibit distinct activity profiles compared to 6,7-dichloro isomers due to altered steric and electronic interactions .
- Ring Fusion : Tetracyclic derivatives (e.g., compounds 8a–d) show superior anticancer activity, attributed to increased planarity and π-π stacking with DNA .
Pharmacological Performance
- Anticancer Activity: Tetracyclic pyrido[2,3-d]pyrimidinones (e.g., 8a, 8b) demonstrated IC₅₀ values of 2.1–4.3 μM against MCF-7 and HepG2 cells, outperforming doxorubicin in some cases .
- Kinase Inhibition: Chlorinated pyridopyrimidinones exhibit nanomolar IC₅₀ values against EGFR and VEGFR-2 kinases due to halogen bonding with catalytic lysine residues .
- Antimicrobial Activity: Hydrazinylpyrido[2,3-d]pyrimidinones showed MIC values of 8–16 μg/mL against S. aureus and E. coli, comparable to ciprofloxacin .
Research Findings and Data Tables
Table 1: Anticancer Activity of Selected Pyridopyrimidinones
Table 2: Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Molecular Weight |
|---|---|---|---|
| 5,7-Dichloro derivative | 2.1 | 0.15 (DMSO) | 216.02 |
| 5,7-Dimethyl derivative | 1.8 | 0.32 (DMSO) | 175.18 |
| Thieno[2,3-d]pyrimidinone | 1.5 | 0.45 (H₂O) | 178.21 |
Biological Activity
5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with significant biological activity, particularly in the realm of medicinal chemistry. With the molecular formula CHClNO, this compound has been studied for its potential as a kinase inhibitor and its interactions with various biological targets. This article delves into the compound's synthesis, mechanisms of action, and biological applications.
The synthesis of this compound typically involves chlorination processes using phosphorus oxychloride (POCl) under reflux conditions. This method ensures a high yield and purity of the product while minimizing by-products. The compound's unique structure contributes to its diverse biological activities.
This compound primarily functions through its ability to inhibit specific enzymes and receptors involved in critical cellular processes. The compound interacts with kinase enzymes, which are pivotal in signaling pathways that regulate cell proliferation and survival. By binding to the active sites of these kinases, it effectively inhibits their activity, leading to potential therapeutic effects against various cancers .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties. It has shown efficacy against several cancer cell lines by targeting overexpressed proteins involved in tumor growth. For instance, studies indicated that derivatives of this compound can inhibit tyrosine kinases associated with solid tumors such as lung and pancreatic cancers .
Enzyme Inhibition
The compound has been identified as an effective inhibitor of dihydrofolate reductase (DHFR) and other kinases. The inhibition of DHFR is particularly relevant in cancer treatment as it plays a crucial role in nucleotide synthesis necessary for DNA replication .
Case Studies
- Inhibition of Tyrosine Kinases : A study evaluated the biological activity of various pyrido derivatives including this compound against tyrosine kinases. Results showed substantial inhibition rates with IC values indicating strong antiproliferative effects on cancer cell lines .
- Dihydrofolate Reductase Targeting : Another research focused on the compound's interaction with DHFR, revealing that it can significantly reduce enzyme activity, thus impairing cancer cell growth by limiting the availability of nucleotides required for DNA synthesis .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Type | Biological Target | Activity Level |
|---|---|---|---|
| This compound | Heterocyclic | Tyrosine Kinases | High |
| 5-Chloro-2-(phenylamino)pyrido[2,3-d]pyrimidine | Heterocyclic | DHFR | Moderate |
| 6-(2-Chloro-phenyl)pyrido[2,3-d]pyrimidine | Heterocyclic | PDGFr | Low |
Q & A
Q. What are the established synthetic routes for 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one, and what intermediates are critical for yield optimization?
The compound is synthesized via oxidation of dihydropyrido[4,3-d]pyrimidin-4(3H)-one precursors. For example, 2-amino-4,6-dimethyl nicotinamide derivatives can react with substituted aryl aldehydes to form dihydro intermediates, which are then oxidized using agents like MnO₂ or DDQ. Key intermediates include halogenated pyrimidine precursors, where chlorine atoms are introduced via nucleophilic aromatic substitution or direct halogenation . Yield optimization requires strict control of reaction temperature (70–90°C) and anhydrous conditions to prevent hydrolysis of the pyrimidinone ring.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the substitution pattern and aromaticity of the pyrido-pyrimidinone core. X-ray crystallography resolves regioselectivity ambiguities, particularly for distinguishing between N-1 and N-3 tautomers. Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy identifies carbonyl stretching frequencies (~1680–1700 cm⁻¹) .
Q. How does the chlorine substitution at positions 5 and 7 influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing chlorine atoms activate the pyrimidinone ring toward Suzuki-Miyaura and Buchwald-Hartwig couplings. However, steric hindrance at position 7 may reduce reactivity with bulky arylboronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) are preferred for maintaining regioselectivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
Discrepancies arise from solvent polarity (DMF vs. THF) and oxidizing agent selection. For instance, DDQ in toluene achieves higher yields (75–85%) compared to MnO₂ in CHCl₃ (50–60%) due to better solubility of intermediates. Kinetic studies (HPLC monitoring) reveal that side reactions, such as over-oxidation to pyrimidinediones, are minimized under inert atmospheres .
Q. How can computational modeling predict the biological activity of this compound analogs?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron distribution, identifying reactive sites for electrophilic substitution. Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR or CDK2) predicts binding affinities. QSAR models correlate logP values (>2.5) with improved blood-brain barrier penetration .
Q. What experimental designs mitigate regioselectivity challenges in functionalizing the pyrido-pyrimidinone scaffold?
Directed ortho-metalation (DoM) using TMPMgCl·LiCl enables selective functionalization at position 2. For position 8, Friedel-Crafts acylation with AlCl₃ as a catalyst is effective. Competitive experiments (GC-MS analysis) confirm that electron-deficient substituents favor C-6 functionalization over C-8 .
Q. How do solvent and temperature variations affect the stability of this compound during storage?
Long-term stability studies (accelerated degradation at 40°C/75% RH) show that the compound degrades via hydrolysis of the pyrimidinone ring in protic solvents (e.g., MeOH). Storage under inert gas (Ar) at 2–8°C in anhydrous DMSO or DMF preserves integrity for >12 months .
Q. What analytical methods are recommended for quantifying trace impurities in this compound batches?
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) detects impurities at <0.1% levels. LC-MS/MS identifies chlorinated byproducts (e.g., 5,7,8-trichloro derivatives). ICP-OES quantifies residual metal catalysts (Pd <10 ppm) .
Methodological Guidance
Q. How can researchers optimize reaction conditions for introducing diverse substituents to the pyrido-pyrimidinone core?
Q. What comparative studies exist between this compound and its fluoro or bromo analogs?
Fluoro analogs (e.g., 5,7-difluoro derivatives) exhibit higher metabolic stability but lower solubility. Bromo analogs show enhanced kinase inhibition (IC₅₀ ~50 nM vs. 120 nM for chloro) due to increased van der Waals interactions. Solubility parameters (LogS) are calculated using Abraham solvation models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
